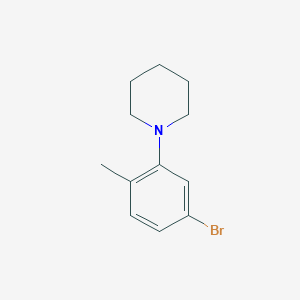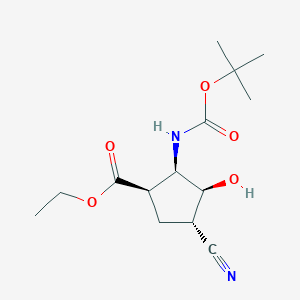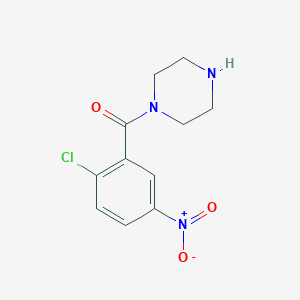
4-(Benzyloxy)-1-fluoro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . The Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of benzoic acid with OH, NO3, and SO4− radicals in the atmosphere has been investigated . Another study reported the synthesis of 2-phenylbenzimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .科学研究应用
4-(Benzyloxy)-1-fluoro-2-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. It has also been used in the study of biochemical and physiological processes. For example, it has been used in the study of the metabolism of certain drugs, as well as in the study of the mechanism of action of certain enzymes. Additionally, this compound has been used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs.
作用机制
The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-methylbenzene is not well understood. However, it is thought to act as a proton acceptor, which means that it can interact with positively charged molecules and form a stable complex. This complex can then interact with other molecules, leading to a variety of biochemical and physiological effects. Additionally, it has been suggested that this compound may act as a substrate for certain enzymes, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have a variety of effects, including the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of certain receptors. Additionally, it has been suggested that this compound may have an effect on the metabolism of certain drugs, as well as on the pharmacokinetics of certain drugs.
实验室实验的优点和局限性
4-(Benzyloxy)-1-fluoro-2-methylbenzene has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of different reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
未来方向
The potential future directions for 4-(Benzyloxy)-1-fluoro-2-methylbenzene are numerous. It could be used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. Additionally, it could be used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the mechanism of action of certain enzymes. Additionally, it could be used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs. Finally, it could be used in the development of new drugs and drug delivery systems.
合成方法
4-(Benzyloxy)-1-fluoro-2-methylbenzene can be synthesized in a number of different ways. One common method involves the reaction of benzyl bromide and 1-fluoro-2-methylbenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out at room temperature, and the resulting product is a mixture of this compound and 1-fluoro-2-methylbenzene. The desired product can be isolated by column chromatography. Other methods of synthesizing this compound involve the reaction of 1-fluoro-2-methylbenzene with various reagents such as benzyl chloride, benzyl alcohol, and benzyl amine.
安全和危害
属性
IUPAC Name |
1-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGCNZLLYBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)





